molecular formula C17H16N2O2 B5813009 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5813009
M. Wt: 280.32 g/mol
InChI Key: BBGPZXDHRQXWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential application in the development of new drugs due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it may act as an inhibitor of enzymes involved in the biosynthesis of nucleic acids, thereby inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its unique chemical structure, which allows for the development of new drugs with improved efficacy and safety profiles. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in the treatment of various diseases. Additionally, studies on the toxicity and safety of this compound are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a promising compound with significant potential in the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research in the field of medicinal chemistry. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid to form the final compound.

Scientific Research Applications

The scientific research on 5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has focused on its potential application in the development of new drugs. Studies have shown that this compound exhibits significant antimicrobial, antifungal, and antitumor activity. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-8-14(9-7-12)17-18-16(21-19-17)11-20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGPZXDHRQXWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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